Ethyl 2-(1,8-naphthyridin-2-yl)acetate is an organic compound belonging to the class of 1,8-naphthyridines. These compounds are notable for their diverse biological activities and potential applications in medicinal chemistry. The specific structure of ethyl 2-(1,8-naphthyridin-2-yl)acetate features a naphthyridine ring system with an ethyl acetate group at the 2-position, contributing to its unique chemical properties and reactivity. This compound is classified under organic compounds, particularly within heterocyclic chemistry, due to its cyclic structure containing nitrogen atoms.
The synthesis of ethyl 2-(1,8-naphthyridin-2-yl)acetate typically involves several methods:
These synthesis routes have been documented to yield moderate to high product quantities, emphasizing their utility in both laboratory and industrial settings .
The molecular structure of ethyl 2-(1,8-naphthyridin-2-yl)acetate is characterized by its molecular formula and a molecular weight of approximately 230.27 g/mol. The compound features a naphthyridine core with an ethyl acetate substituent at the second position. The structural representation can be summarized as follows:
InChI=1S/C13H14N2O2/c1-3-17-12(16)8-11-7-10-5-4-6-14-13(10)15-9(11)2/h4-7H,3,8H2,1-2H3
This code provides a standardized way to describe the compound's structure in computational chemistry databases .
Ethyl 2-(1,8-naphthyridin-2-yl)acetate undergoes various chemical reactions that are significant for its functional applications:
These reactions highlight the versatility of ethyl 2-(1,8-naphthyridin-2-yl)acetate in synthetic organic chemistry .
The mechanism of action for ethyl 2-(1,8-naphthyridin-2-yl)acetate primarily involves its interaction with specific biomolecules:
Ethyl 2-(1,8-naphthyridin-2-yl)acetate exhibits distinct physical and chemical properties:
These properties are crucial for determining its handling and storage requirements in both research and industrial applications .
Ethyl 2-(1,8-naphthyridin-2-yl)acetate has several scientific uses across various fields:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: